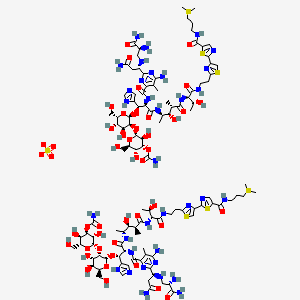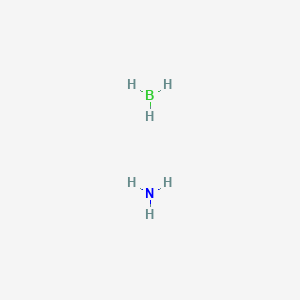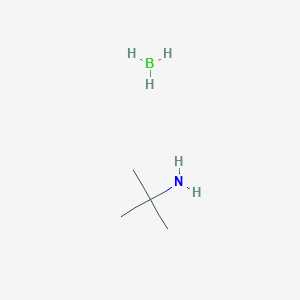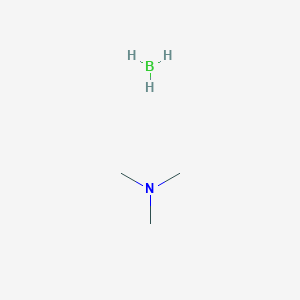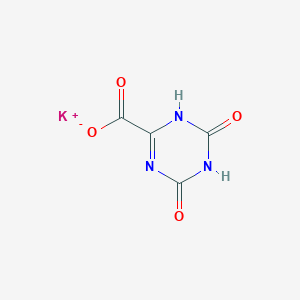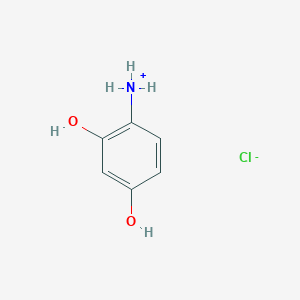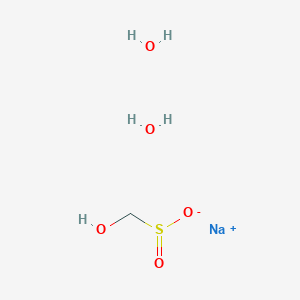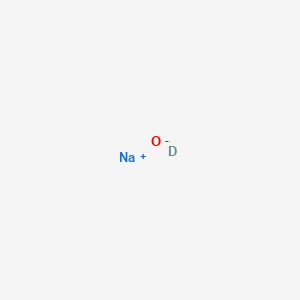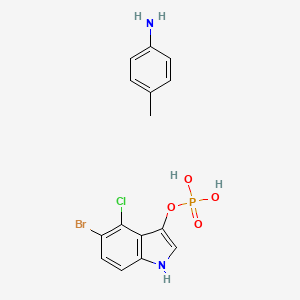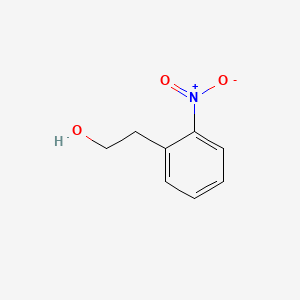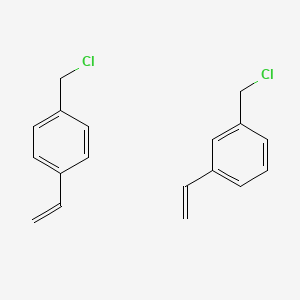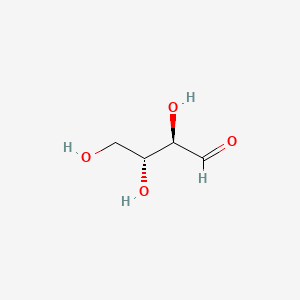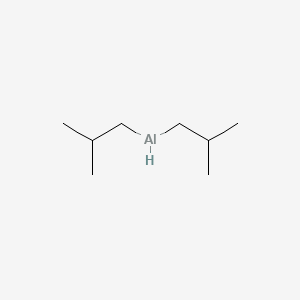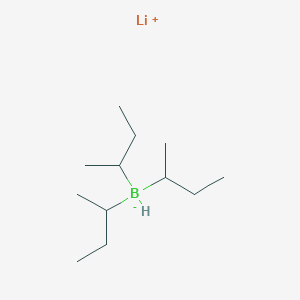
lithium;tri(butan-2-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound lithium;tri(butan-2-yl)boranuide, also known as lithium tri-sec-butyl(hydrido)borate, is an organoboron compound with the chemical formula Li[(CH3CH2CH(CH3))3BH]. It is a colorless salt typically dispensed as a solution in tetrahydrofuran (THF). This compound is particularly basic and bulky, making it useful for stereoselective reduction of ketones .
Métodos De Preparación
The synthesis of lithium tri-sec-butyl(hydrido)borate involves the reaction of lithium hydride with tri-sec-butylborane. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The industrial production method involves the following steps:
Preparation of Tri-sec-butylborane: This is achieved by the hydroboration of 1-butene with diborane.
Reaction with Lithium Hydride: The tri-sec-butylborane is then reacted with lithium hydride in THF to produce lithium tri-sec-butyl(hydrido)borate.
Análisis De Reacciones Químicas
Lithium tri-sec-butyl(hydrido)borate undergoes several types of chemical reactions:
Reduction: It is primarily used for the reduction of ketones to alcohols. The reaction proceeds via the delivery of a hydride equivalent to the carbonyl carbon, followed by hydrolytic workup to yield the alcohol.
Selective Reduction: Under certain conditions, it can selectively reduce enones by conjugate addition of hydride due to the steric hindrance experienced at the carbonyl carbon relative to the β-position.
Reagents and Conditions: Common reagents include THF as the solvent, and the reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen interference.
Aplicaciones Científicas De Investigación
Lithium tri-sec-butyl(hydrido)borate has several applications in scientific research:
Mecanismo De Acción
The mechanism by which lithium tri-sec-butyl(hydrido)borate exerts its effects involves the delivery of a hydride ion to the electrophilic carbonyl carbon of ketones or enones. The bulky nature of the tri-sec-butyl groups provides steric hindrance, which influences the selectivity of the reduction process. The molecular targets are primarily carbonyl compounds, and the pathways involved include the formation of lithium alkoxide intermediates, which are subsequently hydrolyzed to yield the corresponding alcohols .
Comparación Con Compuestos Similares
Lithium tri-sec-butyl(hydrido)borate can be compared with other similar compounds such as sodium tri-sec-butyl(hydrido)borate (N-selectride) and potassium tri-sec-butyl(hydrido)borate (K-selectride). These compounds have similar structures but differ in the cation present:
K-selectride: Contains potassium as the cation and is also used for reduction reactions with varying selectivity.
The uniqueness of lithium tri-sec-butyl(hydrido)borate lies in its high selectivity and efficiency in reducing ketones and enones, making it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
lithium;tri(butan-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJKNTZKEFMEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BLi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
